molecular formula C15H15N5O4S2 B2549724 methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034364-54-8

methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2549724
M. Wt: 393.44
InChI Key: RDFOMQQMYOEFQS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiophene ring, a pyrazole moiety, a pyrazinyl group, and a sulfamoyl functional group. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds have been studied.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of methyl 3-arylamino-4,6-dinitrobenzo[b]thiophene-2-carboxylates involves the interaction of C-(2,4,6-trinitrophenyl)-N-arylazomethines with methyl thioglycolate in the presence of K2CO3 in MeCN, followed by intramolecular cyclization and dehydrogenation steps . Similarly, novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones were synthesized through a Sonogashira coupling and intramolecular cyclization . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the novel pyrazole derivative 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was characterized by NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies . These techniques could be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

The chemical behavior of similar compounds has been explored. Polarographic studies on 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole showed that it undergoes reduction in a pH-dependent manner . Potentiometric studies of 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one revealed its dissociation constants and metal-ligand stability constants . These studies provide insights into the reactivity of the compound's functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been investigated. The thermal stability of the pyrazole derivative mentioned earlier was found to be up to 190 °C . The stability constants of metal complexes with a related compound were determined to be spontaneous, exothermic, and entropically favorable . These findings could inform the expected properties of the compound .

Scientific Research Applications

Chemical Stability and Metal Complex Formation

Studies on similar compounds have revealed insights into their chemical stability and ability to form complexes with various metals. For example, research on potentiometric and thermodynamic studies of similar sulfamoyl and thiophene-containing compounds highlighted their interaction with transition metal ions, indicating potential applications in catalysis or material science due to their stability constants with metals like Mn, Co, Ni, and Cu (Fouda, Al-Sarawy, & El-Katori, 2006).

Synthetic Methodologies

The compound's related structural analogs, particularly those involving pyrazole and thiophene moieties, have been synthesized through various methods, including N-alkylation and N-arylation processes. These methodologies could be applicable to the synthesis of methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate for studying its unique properties or for further chemical modifications (Grimmett, Lim, & Weavers, 1979).

Biological and Antimicrobial Properties

Compounds with sulfonamido and thiophene scaffolds have been investigated for their potential biological activities. For instance, the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown significant antibacterial activities. This suggests that methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate could also possess similar bioactive properties, making it a candidate for antimicrobial agent development (Azab, Youssef, & El-Bordany, 2013).

Heterocyclic Chemistry and Drug Design

The structural complexity of such compounds, incorporating pyrazole, thiophene, and sulfamoyl groups, allows for the exploration of heterocyclic chemistry in drug design and development. The ability to synthesize and modify these compounds opens up possibilities for creating novel therapeutics with specific pharmacological targets (Kanwal et al., 2022).

properties

IUPAC Name

methyl 3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4S2/c1-20-9-10(7-18-20)13-11(16-4-5-17-13)8-19-26(22,23)12-3-6-25-14(12)15(21)24-2/h3-7,9,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFOMQQMYOEFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate

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